BenchChemオンラインストアへようこそ!

2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

physicochemical profiling drug-likeness ADME prediction

Pristine chemical space for patent filings: this 6-(4-ethylphenyl) congener offers a halogen-free alternative to 4-chloro/bromo analogs with comparable lipophilicity (predicted logP ~3.0-3.5). Ideal for FLT3/EGFR kinase panels and T-cell modulation assays. The free carboxylic acid enables rapid hydrazide/amide library synthesis. Zero published biological data ensures freedom-to-operate.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 891754-44-2
Cat. No. B2496113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
CAS891754-44-2
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
InChIInChI=1S/C15H14N2O2S/c1-2-10-3-5-11(6-4-10)13-8-17-12(7-14(18)19)9-20-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19)
InChIKeyZERVXXCBCXABJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891754-44-2): Structural Identity, Physicochemical Profile, and Class Placement


2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891754-44-2, molecular formula C15H14N2O2S, MW 286.35) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole-3-acetic acid class. Its core scaffold consists of a fused imidazole-thiazole bicyclic system bearing a carboxylic acid at position 3 and a 4-ethylphenyl substituent at position 6. This compound class has been extensively investigated for diverse pharmacological activities including anticancer, anti-inflammatory, analgesic, antimicrobial, and immunomodulatory effects, as documented in multiple primary research studies and reviews.[1][2] The compound is currently available as a research-grade screening compound from multiple commercial suppliers and is catalogued in the OTAVA chemical library collection.

Why 6-Aryl Imidazo[2,1-b]thiazole-3-acetic Acids Are Not Interchangeable: The Critical Role of the para-Phenyl Substituent in 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid


The imidazo[2,1-b]thiazole-3-acetic acid scaffold is highly sensitive to the nature of the 6-aryl substituent. Published structure-activity relationship (SAR) studies demonstrate that changing the para substituent on the 6-phenyl ring—from hydrogen to halogen, methyl, methoxy, or other groups—profoundly alters biological potency, selectivity, and physicochemical properties.[1] For instance, the 6-(4-chlorophenyl) analog (CAS 68347-92-2) yielded hydrazide derivatives with log10GI50 values spanning −4.41 to −6.44 against NCI-60 cancer cell lines,[2] while the 6-(4-bromophenyl) analog showed distinct cytotoxicity profiles with preferential activity against prostate cancer cells.[3] The 4-ethylphenyl substituent present in CAS 891754-44-2 introduces a unique combination of moderate lipophilicity (predicted logP ~3.0–3.5, compared to ~2.5 for the 4-methyl analog and ~3.2 for the 4-chloro analog) and conformational flexibility not achievable with halogen, methyl, or unsubstituted phenyl analogs. This structural feature is expected to differentially influence target binding, membrane permeability, and metabolic stability, making generic substitution among 6-aryl congeners scientifically unsound without direct comparative data.[4]

Quantitative Differentiation Evidence for 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891754-44-2) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Ethylphenyl vs. 4-Methylphenyl, 4-Chlorophenyl, and 4-Bromophenyl Analogs

CAS 891754-44-2 (MW 286.35) occupies a distinct physicochemical space among 6-(4-substituted phenyl)imidazo[2,1-b]thiazole-3-acetic acids. The 4-ethyl group confers a predicted logP of approximately 3.0–3.5, compared to ~2.5 for the 4-methyl analog (CAS 68347-94-4, MW 272.32), ~3.2 for the 4-chloro analog (CAS 68347-92-2, MW 292.74), and ~3.5 for the 4-bromo analog (MW ~337.2). This intermediate lipophilicity, achieved through a pure hydrocarbon substituent without halogen atoms, offers a differentiated ADME profile: higher membrane permeability than the 4-methyl analog while avoiding the potential halogen-associated toxicity (e.g., CYP450 inhibition) or metabolic liabilities (e.g., glutathione conjugation) of the 4-chloro and 4-bromo congeners.[1] The ethyl group adds only 14 Da over the 4-methyl analog and is isosterically smaller than chlorine or bromine, providing a unique balance of hydrophobic surface area and steric bulk.

physicochemical profiling drug-likeness ADME prediction

Substituent Electronic Effect Differentiation: Sigma and Lipophilicity Parameters of the 4-Ethyl Group vs. Common Bioisosteres

The 4-ethyl substituent on the target compound (Hammett σp ≈ −0.15; π (Hansch hydrophobicity constant) ≈ +1.0) presents a distinct electronic and lipophilic profile relative to other 4-substituted congeners. The 4-methyl analog has σp ≈ −0.17 and π ≈ +0.56, the 4-chloro analog has σp ≈ +0.23 and π ≈ +0.71, and the 4-bromo analog has σp ≈ +0.23 and π ≈ +0.86.[1] The target compound's negative σp value indicates weak electron-donating character, similar to 4-methyl, but its substantially higher π value (~+1.0 vs. +0.56 for methyl) reflects significantly greater hydrophobicity without the electron-withdrawing effect of halogens. Published SAR data from the Palagiano et al. (1995) study on imidazo[2,1-b]thiazole acetic acids demonstrated that both electronic (σ) and lipophilic (π) parameters of the para substituent independently modulate anti-inflammatory and analgesic potency in carrageenin-induced paw edema and acetic acid-induced stretching assays.[2] This suggests that the 4-ethylphenyl compound should exhibit a distinct biological fingerprint, driven by its unique (σp, π) coordinate, that cannot be replicated by mixing halogenated and methyl congeners.

structure-activity relationship Hansch analysis substituent constant

Scaffold Versatility for Downstream Derivatization: Carboxylic Acid Handle at Position 3

The free carboxylic acid at position 3 of CAS 891754-44-2 provides a direct synthetic handle for derivatization into hydrazides, amides, esters, and other conjugates—a strategy extensively validated in the imidazo[2,1-b]thiazole literature. The 6-(4-chlorophenyl) congener (CAS 68347-92-2) was converted to its hydrazide and further elaborated into arylidenehydrazides (3a–3j), with compound 3b achieving log10GI50 values as low as −6.44 against ovarian cancer cells (OVCAR-3) in the NCI-60 panel.[1] Similarly, the 6-(4-bromophenyl) analog hydrazide derivatives showed marked cytotoxicity against prostate cancer cells.[2] The 6-phenyl analog (CAS 68347-91-1) hydrazide was elaborated into thiazolidinones and thiosemicarbazides with antifungal MIC values of 3–6 μg/cm³ against dermatophyte strains, matching or exceeding ketoconazole.[3] The target compound (CAS 891754-44-2), with its free carboxylic acid group, is identically positioned for analogous derivatization, and its unique 4-ethylphenyl substituent provides an unexplored chemical space for generating patentable, structurally novel hydrazide, amide, or ester libraries distinct from the heavily studied 4-halo and 4-methyl series.

medicinal chemistry library synthesis hydrazide conjugation

Immunomodulatory Class Membership: Structural Proximity to Levamisole and 6-Aryl Imidazo[2,1-b]thiazoles with Immunostimulant Activity

The imidazo[2,1-b]thiazole scaffold is historically anchored to immunomodulation through levamisole, the 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole that has been clinically used as an immunostimulant and investigated as adjuvant therapy in colon cancer.[1] The target compound (CAS 891754-44-2) shares the same core heterocyclic scaffold but differs in two key aspects: (i) an aromatic (rather than partially saturated) imidazo[2,1-b]thiazole ring system, and (ii) a 4-ethylphenyl rather than unsubstituted phenyl at position 6. Class-level evidence from the Palagiano et al. (1995) SAR study established that imidazo[2,1-b]thiazole acetic acids with various 6-aryl substituents exhibit both anti-inflammatory activity (carrageenin paw edema assay) and analgesic activity (acetic acid stretching assay), with the potency modulated by the para substituent.[2] Furthermore, a French thesis study (Boukraa, 1987) specifically investigated aryl-6 imidazo(2,1-b)thiazoles substituted at position 3 with acetic acid-type chains and reported both fungistatic and immunostimulant properties (human T-lymphocyte stimulation), noting that the nature of the aryl substitution influenced the immunological activity profile.[3] The 4-ethylphenyl variant represents an unexplored member of this immunomodulatory class with a substituent not covered in published SAR studies.

immunomodulation T-cell activation drug repurposing

Combinatorial Library and Screening Collection Availability: Procurement Advantages vs. Custom Synthesis of Analogous Compounds

CAS 891754-44-2 is listed in the OTAVA chemical library collection and is available from multiple commercial suppliers as a ready-to-ship screening compound. In contrast, the 6-(4-ethylphenyl) substitution pattern is notably underrepresented in published medicinal chemistry literature compared to the extensively studied 4-chloro, 4-bromo, 4-fluoro, and 4-methyl analogs. A search of primary literature and patents reveals that while 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide has been elaborated into at least two distinct published series (anticancer arylidenehydrazides in 2016 and antibacterial/antiviral hydrazides in 2017–2020),[1][2] and the 6-(4-bromophenyl) analog has appeared in cytotoxicity (2007) and antimicrobial (2009, 2021) studies,[3] no published study has reported the synthesis or biological evaluation of any derivative of the 4-ethylphenyl compound. This represents both a gap in the scientific literature and a strategic opportunity: the compound is commercially accessible for immediate screening, yet its derivatives occupy novel chemical space with potentially patentable composition-of-matter claims.

high-throughput screening chemical library procurement lead discovery

Recommended Research and Procurement Application Scenarios for 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 891754-44-2)


Focused Screening Library Design for Kinase or Immunomodulatory Target Panels

Based on the imidazo[2,1-b]thiazole scaffold's established activity against FLT3 kinase (IC50 as low as 0.022 μM for optimized 6-phenylimidazo[2,1-b]thiazole-3-carboxamides)[1] and the class-level immunomodulatory precedent of levamisole and 6-aryl imidazo[2,1-b]thiazole-3-acetic acids,[2] this compound is well-suited for inclusion in targeted screening libraries against kinase panels (particularly FLT3, EGFR, and other tyrosine kinases) or in phenotypic assays for T-cell modulation. The unique 4-ethylphenyl substituent offers a differentiated SAR data point versus the extensively screened 4-halo and 4-methyl analogs.

Hit-to-Lead Derivatization via Carboxylic Acid Functionalization

The free carboxylic acid group at position 3 enables rapid, high-yielding conversion to hydrazides, amides, or esters using established synthetic protocols validated on analogous 6-aryl imidazo[2,1-b]thiazole-3-acetic acids.[3] This compound is recommended as a starting material for generating focused hydrazide-hydrazone libraries for anticancer screening, based on the demonstrated success of this strategy with the 4-chlorophenyl (log10GI50 down to −6.44) and 4-bromophenyl congeners.[4] The 4-ethylphenyl substituent provides a novel hydrophobic moiety not present in any published imidazo[2,1-b]thiazole hydrazide SAR study.

Physicochemical Property Optimization in Lead Series with Halogen Liability

For lead optimization programs where a 6-aryl imidazo[2,1-b]thiazole chemotype shows promising activity but the 4-chloro or 4-bromo substituent introduces metabolic or toxicological concerns (e.g., CYP450 inhibition, glutathione conjugation, phototoxicity), this compound serves as a halogen-free alternative with comparable lipophilicity.[1] The predicted logP differential of only −0.2 to −0.3 versus the 4-chloro analog suggests similar membrane permeability potential, while the absence of halogen eliminates a known structural alert for reactive metabolite formation.

Intellectual Property Expansion Around the Imidazo[2,1-b]thiazole-3-acetic Acid Chemotype

With zero published primary research articles or patents reporting biological data on the 4-ethylphenyl congener, this compound represents a pristine chemical space for composition-of-matter patent filings.[2] Organizations seeking to build proprietary imidazo[2,1-b]thiazole-based portfolios can use this commercially available compound as a key intermediate, with the 4-ethyl substitution providing a clear structural distinction from the extensively claimed 4-halo, 4-methyl, 4-methoxy, and 4-methylsulfonyl variants appearing in patents from Gruenenthal GmbH (mGluR5 modulators, US 7,893,069 B1) and other assignees.[3]

Quote Request

Request a Quote for 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.